ジクロロ(メチル)フェニルシラン

概要

説明

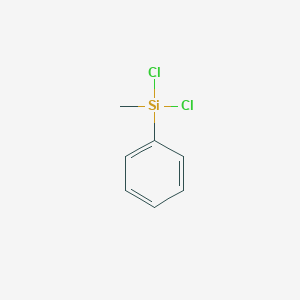

Dichloromethylphenylsilane, also known as methyl-phenyl-dichlorosilane, is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity, particularly with water, and is used in a variety of chemical synthesis processes .

科学的研究の応用

Dichloromethylphenylsilane is used in various scientific research applications, including:

Chemistry: As a silylating agent for the protection of hydroxyl groups in organic synthesis.

Biology: In the modification of biomolecules for improved stability and functionality.

Medicine: As an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Industry: In the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants

作用機序

Target of Action

Dichloro(methyl)phenylsilane is a silane-based compound . Its primary targets are typically organic substrates where it can participate in various chemical reactions. The specific targets can vary depending on the reaction conditions and the presence of other reactants.

Mode of Action

Dichloro(methyl)phenylsilane, like other chlorosilanes, is highly reactive. It can undergo hydrolysis when exposed to water or moist air, producing heat and toxic, corrosive fumes of hydrogen chloride . In organic synthesis, it can act as a silylating agent, introducing a silyl group into a molecule, which can serve as a protective group for reactive sites during a synthetic sequence .

Biochemical Pathways

The specific biochemical pathways affected by Dichloro(methyl)phenylsilane can vary widely depending on the context of its use. In general, it’s used in the synthesis of other compounds rather than being involved in biological pathways. For example, it can be used in the synthesis of enantioenriched allenylsilanes .

Pharmacokinetics

Due to its reactivity, it’s likely to be rapidly metabolized and excreted if it were to enter a biological system .

Result of Action

The results of Dichloro(methyl)phenylsilane’s action are primarily seen in the synthesis of new compounds. For example, it can be used to introduce silyl groups into other molecules, which can serve as protective groups during synthesis . The specific results will depend on the reaction conditions and the other reactants present.

Action Environment

The action of Dichloro(methyl)phenylsilane is highly dependent on the environment. It’s sensitive to moisture and will react with water or moist air . Therefore, it must be handled under anhydrous conditions to prevent premature hydrolysis. The temperature and presence of other reactants or catalysts can also significantly influence its reactivity and the outcome of its reactions .

準備方法

Synthetic Routes and Reaction Conditions: Dichloromethylphenylsilane can be synthesized through the reaction of phenylmagnesium chloride with methyltrichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, dichloro(methyl)phenylsilane is produced by the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Hydrolysis: Dichloromethylphenylsilane reacts rapidly with water to form silanols and hydrochloric acid.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silanes.

Reduction: The compound can be reduced to form methylphenylsilane.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Corresponding silanes.

Reduction: Methylphenylsilane.

類似化合物との比較

Dichlorodiphenylsilane: Similar in structure but with two phenyl groups instead of one methyl and one phenyl group.

Chloro(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.

Chloro(methyl)diphenylsilane: Contains one methyl group and two phenyl groups .

Uniqueness: Dichloromethylphenylsilane is unique due to its specific reactivity profile, which allows for selective silylation and other chemical transformations. Its combination of a methyl and phenyl group provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes .

生物活性

Dichloromethylphenylsilane (DCMPS), with the chemical formula CHClSi, is a silane compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies concerning DCMPS.

Dichloromethylphenylsilane is characterized by its dichloromethyl and phenyl groups attached to a silicon atom. It has a molecular weight of 191.13 g/mol and a boiling point of approximately 205-206 °C. Its structure allows it to interact with biological systems in unique ways, including potential reactivity with biological macromolecules.

Biological Activity Overview

- Toxicity and Safety : DCMPS is known to release corrosive hydrogen chloride gas upon contact with moisture, which poses significant safety concerns in laboratory and industrial settings . The compound's acute toxicity has been highlighted in various safety data sheets, indicating that it can be harmful if inhaled or if it comes into contact with skin.

- Antimicrobial Properties : Preliminary studies suggest that silane compounds, including DCMPS, may exhibit antimicrobial properties. For instance, similar silanes have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in disinfectants or antimicrobial coatings .

- Cellular Interactions : Research indicates that silane compounds can interact with cellular membranes and proteins. The presence of chlorine atoms in DCMPS may enhance its ability to penetrate lipid membranes, potentially leading to cytotoxic effects in certain cell types .

- Neurotoxicity Studies : Some studies have explored the neurotoxic effects of silanes on neuronal cells. These investigations suggest that exposure to DCMPS may lead to alterations in neuronal function and viability, although specific data on DCMPS is limited .

Table 1: Summary of Biological Effects of DCMPS

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various silanes, DCMPS was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that while DCMPS showed some inhibitory effects, its efficacy was lower compared to other more extensively studied silanes like trimethoxysilane.

The biological activity of dichloromethylphenylsilane can be attributed to several mechanisms:

- Reactivity with Cellular Components : The electrophilic nature of the chlorine atoms allows DCMPS to react with nucleophilic sites in proteins and nucleic acids, potentially leading to cellular dysfunction.

- Membrane Disruption : Due to its amphiphilic characteristics, DCMPS can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Oxidative Stress Induction : Some studies suggest that silanes can induce oxidative stress in cells, contributing to cytotoxicity through the generation of reactive oxygen species (ROS).

特性

IUPAC Name |

dichloro-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPOXWQWFSSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Si | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31324-77-3 | |

| Record name | Dichloromethylphenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31324-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029173 | |

| Record name | Dichloromethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140 °F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 206.5 °C | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

83 °F SUSPECT (EPA, 1998) | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in benzene, ether, methanol | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 (EPA, 1998) - Denser than water; will sink, 1.1866 g/cu cm at 20 °C | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 96.26 °F (EPA, 1998), 0.49 mm Hg at 25 °C (extrapolated) | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

149-74-6 | |

| Record name | METHYLPHENYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloromethylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR2A9V0JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloromethylphenylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dichloro(methyl)phenylsilane, when used as a precursor in plasma polymerization, forms thin films with distinct properties. These films are typically amorphous, relatively rigid, and transparent at room temperature, exhibiting excellent adhesion to various substrates like glass, silicon, and even glass fibers. [] The resultant plasma polymer is stable up to 300°C. Beyond this temperature, decomposition occurs alongside further crosslinking due to the incorporation of oxygen atoms, leading to the formation of new siloxane bonds. [] The surface morphology of these films varies depending on the substrate. For instance, films deposited on silicon substrates exhibit isolated grains, while those on glass substrates show conglomerate grains. []

A: Annealing these films in a vacuum at temperatures between 450-700°C significantly impacts their properties. While the films are tough at room temperature, they become considerably more brittle after annealing. [] This change in mechanical behavior is attributed to structural changes occurring at elevated temperatures.

A: Analysis through FTIR and XPS reveals a significant presence of oxygen atoms bonded to silicon atoms within the film structure. [] This suggests a carbosiloxane network with non-crosslinked methyl and phenyl groups as a plausible structural model. [] The incorporation of oxygen is likely attributed to reactions with the ambient environment during or after the plasma polymerization process.

A: Yes, Dichloro(methyl)phenylsilane can be used as a building block for more complex molecules. For instance, it can react with 1,5-dihydroxynaphthalene to form a novel siloxane-containing dicyanate. [] This dicyanate can further react with epoxy resins, enhancing the mechanical and thermal properties of the resulting composite materials. []

A: The unique properties of Dichloro(methyl)phenylsilane-derived materials make them suitable for a range of applications. For instance, their ability to form thin, adherent films on various substrates makes them promising for use as interphases in glass fiber reinforced polymer composites and light-emitting displays. [] Additionally, their incorporation into epoxy resins can improve the mechanical strength, thermal stability, and flame retardancy of the resulting composites, broadening their application in various industries. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。